Ascorutin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

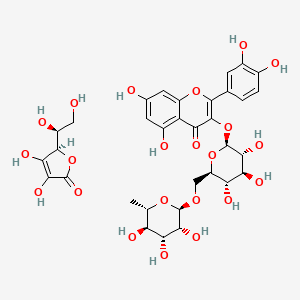

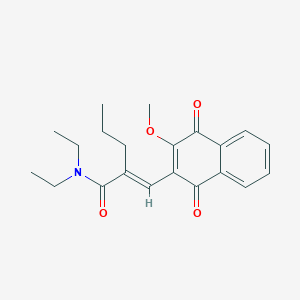

Ascorbic acid, rutoside drug combination is used in treatment of diabetic retinopathy.

Scientific Research Applications

1. Impact on Vitamin Levels and Metabolism in Physical Exercise

Ascorutin, a complex of vitamins C and P, has been studied for its effects on vitamin levels and metabolism during physical exertion. Research on rats indicated that high doses of ascorutin normalized ascorbic acid content in adrenal glands and increased blood vitamin concentration after physical exercises. However, ascorutin also led to a decrease in thiamin content in blood and liver tissue, suggesting that it should be combined with compensatory doses of thiamin (Zurashvili BSh, 1986).

2. Influence on Melanocortin Receptors

Ascorutin's relation to melanocortin receptors, particularly through the agouti signaling protein (ASIP), is another area of research. Studies on the structure and molecular evolutionary analysis of ASIP and Agouti-related proteins, which are endogenous antagonists of melanocortin receptors, contribute to understanding the role of ascorutin in pigmentation and energy balance (Jackson et al., 2006).

3. Role in Cancer Treatment

Ascorutin's role in cancer treatment, specifically in enhancing chemosensitivity and reducing chemotherapy toxicity, has been explored. Studies on ovarian cancer showed that pharmacological use of ascorbate, which includes ascorutin, enhanced chemosensitivity in preclinical models and reduced chemotherapy-associated toxicity in patients (Ma et al., 2014).

4. Stabilization of Metalloradiopharmaceuticals

Research has also investigated ascorutin as a buffer agent and radiolytic stabilizer for the preparation and stabilization of radiolabeled DOTA-biomolecule conjugates. Ascorbic acid, a component of ascorutin, showed effectiveness as a buffer and antioxidant, stabilizing metal-labeled diagnostic and therapeutic radiopharmaceuticals (Liu et al., 2003).

5. Preservation of Agricultural Produce

In the context of agriculture, ascorutin has been used in the preservation of broccoli. Treatment with ascorutin before storage prolonged broccoli's shelf life and maintained its quality. This application showcases ascorutin's potential in the development of new, environmentally friendly storage technologies for vegetables (Pusik et al., 2018).

properties

CAS RN |

8067-12-7 |

|---|---|

Product Name |

Ascorutin |

Molecular Formula |

C33H38O22 |

Molecular Weight |

786.64 |

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16.C6H8O6/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;2,5,7-10H,1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;2-,5+/m00/s1 |

InChI Key |

USMZEYPOTJAYPT-LRROQMAJSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Ascorbic acid, rutoside drug combination; Ruta C 60; Rutascorbin; Cerutin; Rutinoscorbin; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)

![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)

![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)

![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)